Amiprophos
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33857-23-7 |
|---|---|
Molecular Formula |
C12H19N2O4PS |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-[ethoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C12H19N2O4PS/c1-5-17-19(20,13-9(2)3)18-12-7-6-10(4)8-11(12)14(15)16/h6-9H,5H2,1-4H3,(H,13,20) |
InChI Key |
BFFLCMLOXQNHJA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(NC(C)C)OC1=C(C=C(C=C1)C)[N+](=O)[O-] |
Canonical SMILES |
CCOP(=S)(NC(C)C)OC1=C(C=C(C=C1)C)[N+](=O)[O-] |
Synonyms |
amiprophos |
Origin of Product |
United States |
Mechanisms of Action at the Cellular and Molecular Level
Direct Microtubule Depolymerization and Dynamics Inhibition
Amiprophos-methyl is a specific antimicrotubule agent that directly interferes with the dynamic behavior of microtubules in plant cells. acs.orgresearchgate.net
Studies have demonstrated that this compound-methyl inhibits the polymerization of isolated plant tubulin in vitro in a concentration-dependent manner. researchgate.net This inhibition prevents the assembly of new microtubules. In vivo, this compound-methyl also inhibits tubulin polymerization, leading to the disruption of microtubule arrays. acs.orgwikipedia.orgnih.gov Concentrations as low as 1 to 3 µM of APM have been shown to completely depolymerize both cortical and mitotic microtubule arrays in sensitive plant cell cultures within one hour. wikipedia.orgherts.ac.uk This disruption of microtubule assembly is directly linked to the inhibition of plant cell growth. acs.orgrxnfinder.org
Beyond inhibiting polymerization, this compound-methyl also affects existing microtubule structures. Low micromolar concentrations of APM can depolymerize preformed, taxol-stabilized microtubules purified from plant cells. rxnfinder.org In plant cells, APM treatment leads to the complete depolymerization of cortical and mitotic microtubule arrays. wikipedia.orgnih.govherts.ac.ukguidetopharmacology.org Interestingly, at the lowest concentrations examined in some studies, APM treatment resulted in the redistribution of many short microtubules into fewer but longer microtubules, suggesting a potential for end-to-end annealing alongside depolymerization. rxnfinder.org The disruption of microtubules by APM can also lead to changes in cell shape and expansion, as observed in studies with Penium margaritaceum. herts.ac.uk
A notable characteristic of this compound-methyl's effect on microtubules is its reversibility. Following the removal of APM, plant cells can recover their microtubule arrays. wikipedia.orgherts.ac.ukherts.ac.uk Recovery from APM treatment can begin as early as 5 minutes after the drug is removed, with short cortical microtubules becoming visible within 3 hours and complete microtubule arrays reforming within 22 hours in sensitive plant cell cultures. herts.ac.uk This reversibility highlights that this compound-methyl primarily interferes with the dynamic equilibrium of microtubules rather than causing permanent damage.
Effects on Preformed Microtubule Arrays
Tubulin Binding Characteristics
This compound-methyl exerts its effects by binding directly to tubulin, the protein dimer that comprises microtubules.
This compound-methyl binds to plant tubulin. acs.orgherts.ac.ukrxnfinder.orgnih.govciteab.com Studies have indicated that this compound-methyl has a higher binding affinity for plant tubulins compared to animal tubulins, contributing to its selective toxicity as a herbicide. nih.gov While tubulin is a heterodimer of alpha and beta subunits, research, particularly with related dinitroaniline herbicides, suggests that the binding site for these compounds, including phosphoric amides like APM, is located on alpha-tubulin. citeab.com Mutations in alpha-tubulin can confer resistance to this compound-methyl, further supporting alpha-tubulin as a key target. nih.gov Binding measurements in tobacco tubulin indicate the formation of a moderate affinity tubulin-APM complex. rxnfinder.org
This compound-methyl has been shown to competitively inhibit the binding of other tubulin-targeting agents, particularly oryzalin (B97938), to plant tubulin. acs.orgrxnfinder.orgciteab.com This competitive inhibition suggests that this compound-methyl and oryzalin share overlapping or closely located binding sites on the plant tubulin dimer. The inhibition constant (Ki) for the competitive inhibition of [14C]oryzalin binding to tobacco tubulin by APM was determined to be 5 µM. acs.orgrxnfinder.org This competitive binding characteristic provides insight into the molecular interaction of this compound-methyl with tubulin and its mechanism of disrupting microtubule dynamics.
Summary of Key Binding and Depolymerization Data:
| Parameter | Value (Tobacco Tubulin/Cells) | Reference(s) |
| Oryzalin Binding Dissociation Constant (Kd) | 117 nM | rxnfinder.org |
| Oryzalin Binding Maximum Molar Stoichiometry | 0.32 | rxnfinder.org |
| This compound-methyl Competitive Inhibition Constant (Ki) vs Oryzalin | 5 µM | acs.orgrxnfinder.org |
| APM Concentration for Complete MT Depolymerization (in vitro/vivo) | 1-3 µM (within 1 hour) | wikipedia.orgherts.ac.uk |
| APM Concentration Causing Metaphase Arrest | 2.5 µM (for 3 hours) | wikipedia.orgnih.gov |
| APM Concentration Changing Chromosome Structure | 4 µM | nih.gov |
| APM Concentration Changing Protein Composition | 10 µM | nih.gov |
Species-Specific Tubulin Interaction Profiles
This compound-methyl (APM) is known to bind to tubulin, sharing binding site(s) with dinitroaniline herbicides tubitak.gov.trnih.gov. This interaction exhibits species specificity, demonstrating greater activity against tubulin from plants and certain protozoa compared to mammalian or fungal tubulin tubitak.gov.trnih.govnih.govasm.orgfrontiersin.org. Studies have investigated the molecular basis for this selectivity, including the identification of specific amino acid residues in α-tubulin that are involved in the binding interaction in organisms like Plasmodium falciparum frontiersin.orgresearchgate.net. For instance, alanine (B10760859) scanning mutagenesis in Plasmodium falciparum α-tubulin indicated key residues (Arg2, Val250) and a minor residue (Glu3) involved in the binding of both dinitroaniline and phosphorothioamidate compounds like APM researchgate.net. Resistance to APM in Nicotiana plumbaginifolia has been associated with a dominant nuclear mutation leading to an alteration in a β-tubulin gene, suggesting a common resistance mechanism with dinitroaniline herbicides researchgate.net.
Cell Cycle Perturbation
The disruption of microtubule dynamics by this compound leads to significant perturbations in the cell cycle, particularly affecting mitosis.
Mitotic Metaphase Arrest Induction
This compound-methyl is well-documented for its ability to block cell division at the metaphase stage in plant cells, such as those in root meristems tubitak.gov.trtandfonline.comresearchgate.netcotton.orgnih.gov. This metaphase arrest is a consequence of the compound's interference with the formation and function of the mitotic spindle, which is necessary for proper chromosome segregation. Due to this effect, APM has been widely utilized to induce mitotic metaphase synchronization in plant cells for cytological studies tandfonline.comresearchgate.net. Studies in barley Hordeum vulgare showed that treatment with 8 µM APM for 2 hours resulted in a metaphase index of 12.57% nih.gov.
Impact on Spindle Formation and Function
This compound-methyl directly interrupts microtubule dynamics in plant cells, inhibiting the formation or function of the spindle apparatus tandfonline.comresearchgate.netajol.info. This disruption prevents the proper alignment of chromosomes at the equatorial plate during metaphase and impairs the movement of daughter chromosomes towards the poles during anaphase tandfonline.com. As a result, abnormal spindle structures, including multipolar spindles (e.g., 3-polar and 4-polar spindles), are frequently observed in APM-treated cells tandfonline.comresearchgate.net. The frequency of cells with spindle disturbances increases with increasing concentrations of APM tandfonline.com. Immunofluorescence analysis in maize has shown that APM inhibits spindle assembly during metaphase and anaphase, leading to condensation of the spindle, unequal spindles, and multipolar spindles jst.go.jp.
Table 1: Frequency of Multipolar Spindles in Triticum durum Root Meristems Treated with APM
| APM Concentration (µM) | Cells with 3-Polar Spindles (%) | Cells with 4-Polar Spindles (%) |
| Control | 0 | 0 |
| 6 | 10.5 | 9.1 |
| 10 | 15 | - |
Note: Data compiled from observations in Triticum durum root meristems tandfonline.com. The value for 10 µM APM and 4-polar spindles was not explicitly provided as a percentage in the source, only that the number of cells with 3 or 4-polar spindles reached 15%.
Effects on Nuclear Migration and Chloroplast Movement
Beyond its effects on the mitotic spindle, this compound-methyl also impacts other cellular processes dependent on microtubule function, such as organelle movement. APM has been shown to inhibit the post-mitotic migration of the nucleus and chloroplasts in organisms like the alga Micrasterias denticulata herts.ac.ukresearchgate.net and Vaucheria terrestris oup.comoup.comdntb.gov.ua. In Vaucheria terrestris, APM completely destroyed microtubules and inhibited nuclear accumulation in response to blue light irradiation, while still allowing some chloroplast accumulation in the cortical layer oup.comoup.com. Studies on Euastrum oblongnum also indicate that APM-induced destruction of microtubule systems is followed by disoriented nuclear migration researchgate.net. This suggests that the microtubule cytoskeleton plays a crucial role in the directed movement and positioning of these organelles, and APM disrupts this function.
Downstream Cellular and Biochemical Consequences
The primary effects of this compound on microtubule dynamics and cell cycle progression lead to several downstream consequences at the cellular and biochemical levels.
Chromosome Condensation and Aberrations
The disruption of spindle function by this compound can result in abnormal chromosome behavior and structure. Studies in Triticum durum root meristems treated with APM have observed the induction of chromosome condensation, bridge-fragments, and micronuclei tandfonline.comcabidigitallibrary.org. The frequency of these chromosome aberrations, including condensation and bridge-fragmentation, increased with increasing concentrations of APM tandfonline.com. In maize, APM treatment leading to disturbed spindle assembly resulted in chromosome condensation at metaphase and unequal segregation of chromosomes during anaphase jst.go.jp. The formation of micronuclei is also a reported consequence of APM treatment in plant cells, likely stemming from lagging chromosomes or chromosome fragments that are not properly incorporated into daughter nuclei during aberrant mitosis tandfonline.comwur.nl.
Table 2: Frequency of Chromosome Aberrations in Triticum durum Root Meristems Treated with APM
| APM Concentration (µM) | Chromosome Condensation (%) | Bridge-Fragments (%) |
| 4 | Observed | Observed |
| 10 | ~55 | Increased frequency |
Note: Data compiled from observations in Triticum durum root meristems tandfonline.comcabidigitallibrary.org. Specific percentage for bridge-fragments at 10 µM was not provided, only that frequency increased.
Alterations in Protein Composition and Expression (e.g., Proteome Changes)
This compound and its derivatives are recognized for their interaction with cellular proteins, notably those involved in cytoskeleton formation. This compound itself, a phosphorothioamidate compound, has been shown to participate in specific binding with alpha-tubulin, a primary component of microtubules researchgate.net. Molecular docking and alanine scanning mutagenesis studies indicate that specific amino acid residues within alpha-tubulin are involved in this binding researchgate.net.
Studies investigating the effects of this compound-methyl (APM) have utilized techniques such as immunofluorescence and proteomic analysis to explore its impact on cellular protein profiles and structures like the spindle apparatus researchgate.net. Changes in the proteome, the complete set of proteins expressed by a cell or organism, can reveal the cellular response to chemical treatment and highlight affected pathways. While specific detailed proteomic data tables directly linking this compound/APM treatment to comprehensive lists of altered proteins and their expression levels across various organisms were not extensively detailed in the provided search results, the mention of proteome change analysis in maize indicates this is an area of investigation researchgate.net. The disruption of microtubule assembly by APM herts.ac.ukresearchgate.net inherently affects the function and localization of numerous microtubule-associated proteins (MAPs) and other proteins that interact with or depend on an intact microtubule network for their cellular roles.
Proteomic studies in other contexts, such as the analysis of condensed barley mitotic chromosomes, demonstrate the complexity of cellular protein organization and the methods used to study it nih.gov. These studies highlight the significant role of proteins in maintaining genome integrity and their dynamic nature during cellular processes like mitosis nih.gov. Although not directly on this compound, this provides context for the type of protein alterations that could be investigated in response to microtubule-disrupting agents. Furthermore, research into protein condensates and their interactions with cellular structures like the plasma membrane and cytoskeleton underscores the intricate network of protein interactions that can be indirectly affected by compounds disrupting key cytoskeletal components embopress.org.
Influence on Cell Wall Architecture and Deposition
This compound-methyl (APM) has a significant influence on the architecture and deposition of plant cell walls, primarily mediated through its disruptive effects on microtubules researchgate.netnih.govresearchgate.netfrontiersin.org. Microtubules, particularly cortical microtubules, play a crucial role in guiding the deposition of cellulose (B213188) microfibrils, which are essential structural components of the plant cell wall researchgate.netnih.gov.
Experimental manipulation using APM has demonstrated that disrupting microtubules affects the deposition of cellulose microfibrils in the cell wall researchgate.net. In studies using Penium margaritaceum, a unicellular alga, APM treatment led to major changes in cell wall architecture researchgate.netfrontiersin.org. Specifically, it caused significant swelling, particularly at the isthmus zone, decreased cell expansion, and inhibited cell division researchgate.netfrontiersin.org. The homogalacturonan (HG) lattice, a key component of the pectin (B1162225) network in the cell wall, was improperly formed and even detached from the cell wall in the swollen regions researchgate.netfrontiersin.org. This indicates that the integrity and proper deposition of pectin components are also dependent on an intact microtubule cytoskeleton.
The disruption of microtubules by APM alters the spatial information available for cell wall synthesis machinery, leading to disorganized deposition patterns nih.gov. Studies on tobacco protoplasts treated with APM showed that while cells still elongated, they lacked a preferential growth axis, unlike untreated cells where microtubules were oriented parallel to the force vector and elongation occurred perpendicular to it nih.gov. This highlights how microtubule organization, sensitive to APM, dictates the directionality of cell expansion and, consequently, the pattern of cell wall deposition.
The observed alterations in cell wall architecture, including changes in cellulose microfibril arrangement and pectin lattice formation, are direct consequences of APM-induced microtubule depolymerization researchgate.netresearchgate.netfrontiersin.org.
Observed Effects of APM on Cell Wall and Morphology
| Organism | APM Concentration | Observed Effects | Source |
| Penium margaritaceum | 1.0 µM | Major swelling (especially at isthmus), decreased cell expansion, inhibited cell division, improper HG lattice formation/detachment, altered organelle morphology | researchgate.netfrontiersin.org |
| Tobacco protoplasts | Transient treatment | Elongation without preferential growth axis | nih.gov |
| Penium | Not specified | Major changes to the lattice, significant swelling at the isthmus, altered cellulose-rich inner layers | researchgate.net |
These findings underscore the critical role of an intact microtubule cytoskeleton, which is targeted by this compound and its derivatives, in maintaining proper cell wall architecture and facilitating organized cell expansion and division.
Applications and Insights in Plant Cell Biology and Biotechnology
Amiprophos as a Polyploidy Induction Agent
This compound-methyl (APM), a form of this compound, functions by inhibiting microtubule polymerization, which prevents the formation of chromatic fuses and induces the separation of metaphase chromosomes ajol.info. This disruption of the mitotic spindle during cell division leads to chromosome doubling, a process known as polyploidization mdpi.comijagbio.com. Artificially induced polyploidy is a common practice in plant breeding to produce plants with increased chromosome sets, which can lead to desirable traits such as increased organ size, higher yield, and enhanced stress tolerance mdpi.comijagbio.comunirioja.esnih.govmdpi.com.
Efficacy in Doubled Haploid Production
This compound-methyl has shown efficacy in the production of doubled haploids (DHs), which are completely homozygous lines valuable in plant breeding researchgate.netuncu.edu.ar. Studies have demonstrated that APM can effectively induce chromosome doubling in haploid plants or cells. For instance, in onion (Allium cepa L.), APM at concentrations of 100 and 150 µM resulted in similar regeneration and diploid plant recovery rates (70–80% regeneration, 25–32% diploid recovery) compared to colchicine (B1669291) at much higher concentrations (750 and 1000 µM) researchgate.net. In wheat microspore cultures, APM use led to 43% of plants being fertile after chromosome doubling iastate.edu. In swede (Brassica napus ssp. napobrassica) microspore cultures, APM at a tested concentration significantly increased the percentage of doubled haploids compared to the control agriculturejournals.cz.
Comparative Analysis with Conventional Polyploidizing Agents (e.g., Colchicine, Oryzalin)
This compound-methyl is often compared to conventional polyploidizing agents like colchicine and oryzalin (B97938). While colchicine has been the most traditionally used agent for inducing polyploidy, it is known for its toxicity and potential to cause chimeras and infertility ajol.infoijagbio.comhst-j.org. Oryzalin and trifluralin (B1683247) are other microtubule-depolymerizing compounds used for polyploidy induction nemsu.edu.phresearchgate.net.
Research indicates varying efficiencies and toxicities among these agents depending on the plant species and experimental conditions. In banana plants, APM had a less toxic effect compared to colchicine ajol.info. In red clover (Trifolium pratense L.), colchicine, APM, and oryzalin produced similar frequencies of polysomic tetraploid and chimeric plants mdpi.com. However, in other studies, oryzalin has been reported to be more effective than colchicine in inducing stable polyploids with increased survival rates and lower toxicity to animals due to a higher affinity for plant tubulin hst-j.org. In cork oak (Quercus suber L.) anther culture, oryzalin was the most efficient in inducing nuclear DNA duplication of haploid embryos, although APM also showed an acceptable rate, which was lower than oryzalin but higher than colchicine researchgate.net. The binding affinity of APM to plant tubulin is stronger than that of colchicine, which may contribute to its efficacy at lower concentrations researchgate.net.
A comparative study in fodder grass species (Lolium multiflorum, L. perenne, and Festuca pratensis) showed that oryzalin was the most toxic, while the lethal effect of colchicine and APM was similar, and trifluralin was the least toxic unirioja.es. However, when considering surviving plants, colchicine showed the highest mean efficiency for polyploidization in these species unirioja.es.
Table 1: Comparative Efficacy of Polyploidizing Agents in Different Plant Species
| Plant Species | Agent(s) Compared | Key Findings | Source |
| Banana (Musa acuminata) | Colchicine, APM | APM less toxic; Genotype-specific responses observed; APM effective at lower concentrations. | ajol.info |
| Red Clover (Trifolium pratense) | Colchicine, APM, Oryzalin | Similar frequencies of tetraploids and chimeras. | mdpi.com |
| Onion (Allium cepa) | Colchicine, APM | APM comparable efficacy to colchicine at much lower concentrations for doubled haploid production. | researchgate.net |
| Cork Oak (Quercus suber) | Colchicine, Oryzalin, APM | Oryzalin most efficient for nuclear DNA duplication; APM acceptable but lower efficiency than oryzalin. | researchgate.net |
| Fodder Grasses (Lolium, Festuca) | Colchicine, APM, Trifluralin, Oryzalin | Oryzalin most toxic; Colchicine and APM similar toxicity; Trifluralin least toxic; Colchicine highest mean efficiency among survivors. | unirioja.es |
| Swede (Brassica napus) | Ethalfluralin, Trifluralin, Colchicine, APM, Pronamide | All tested agents significantly increased DH percentage compared to control; Ethalfluralin highest, followed by trifluralin, colchicine, APM, and pronamide. | agriculturejournals.cz |
Genotype-Specific Responses to this compound Treatment for Polyploidy
The effectiveness of this compound-methyl in inducing polyploidy can be genotype-dependent. In banana plants, different genotypes showed varying responses to APM treatment in terms of tetraploid plant production ajol.info. For example, the 1304-04 genotype yielded a higher percentage of tetraploid plants (66.67%) with 40 µM APM for 24 hours compared to the 8694-15 genotype ajol.info. This highlights the importance of optimizing APM concentration and exposure time for specific genotypes to achieve efficient chromosome doubling ajol.info. Genotype-specific responses are also observed with other polyploidizing agents like colchicine scielo.br.
Application in Various Plant Species for Chromosome Doubling
This compound-methyl has been successfully applied for chromosome doubling in a range of plant species. Its use has been reported in:
Brassica napus: APM has been used in microspore cultures for efficient production of doubled haploid plants agriculturejournals.czresearchgate.netepdf.pub.
Maize (Zea mays): APM is recognized as an alternative to colchicine for chromosome doubling in maize haploids for doubled-haploid production iastate.eduresearchgate.netjst.go.jpnih.gov.
Potato (Solanum tuberosum): APM has been used in studies involving mitotic blocking and chromosome doubling scielo.br.
Banana (Musa acuminata): APM has been assessed for its effectiveness in chromosome duplication of diploid banana plants ajol.inforesearchgate.net.
Cork Oak (Quercus suber): APM has been applied in vitro to anther-derived haploid embryos to induce nuclear DNA duplication researchgate.net.
Barley (Hordeum vulgare): APM has been used for cell cycle synchronization and chromosome preparation, which is relevant for chromosome studies and potentially for polyploidy induction researchgate.netcdnsciencepub.comcdnsciencepub.comnih.govtubitak.gov.tr.
Wheat (Triticum aestivum/durum): APM has been utilized for inducing abnormal cell mitosis and metaphase synchronization in root meristems tandfonline.comjst.go.jp. It has also been used for chromosome doubling in wheat microspore cultures iastate.eduresearchgate.net.
Antirrhinum majus: While not explicitly stated for polyploidy induction in the provided snippets, APM's use in plant cell cycle studies in various species suggests its potential applicability researchgate.net.
Rye (Secale cereale): APM has been used in studies on abnormal metaphase cell division and cell synchronization in root meristems jst.go.jpcdnsciencepub.comcdnsciencepub.comnih.gov.
White campion (Melandrium album): APM has been used for cell synchronization in root meristems researchgate.netcdnsciencepub.comcdnsciencepub.comnih.gov.
Oil Palm (Elaeis guineensis): APM has been studied for its effect on polyploidization induction in in vitro shoots and zygotic embryos nemsu.edu.ph.
Onion (Allium cepa): APM has been used for chromosome doubling of haploid plantlets researchgate.netuncu.edu.ar.
Utilization in Plant Cell Cycle Synchronization
This compound-methyl is also a valuable tool for synchronizing the cell cycle in plant cells. By inhibiting microtubule polymerization, APM arrests cell division at the metaphase stage ajol.infotandfonline.com. This synchronization is crucial for various cytological studies, including chromosome analysis, banding studies, in situ hybridization, microdissection, and microcloning researchgate.netcdnsciencepub.comcdnsciencepub.comnih.gov.
Synchronization of Root Meristem Cells at Metaphase
This compound-methyl is particularly effective in synchronizing root meristem cells at metaphase. Studies have shown that treatment with APM can lead to a high accumulation of cells at this stage of the cell cycle tandfonline.comjst.go.jp. For example, effective somatic cell synchronization in root-tip meristems, resulting in metaphase indices of approximately 50%, has been achieved in species like white campion, wheat, rye, and barley by applying APM, often in combination with other treatments like hydroxyurea (B1673989) and ice water researchgate.netcdnsciencepub.comcdnsciencepub.comnih.gov. In sugarcane (Saccharum spp.), an optimal cell cycle synchronization protocol involving hydroxyurea followed by APM treatment yielded a mitotic index of over 50% in root tips nih.gov. The ability of APM to block cell division at metaphase makes it a key component in protocols designed to obtain a large number of metaphase chromosomes for detailed analysis tandfonline.com.
Facilitation of Chromosome Isolation and Cytogenetic Analysis
This compound-methyl is effectively used to synchronize plant cell division at the metaphase stage, where chromosomes are condensed and most visible. This synchronization is crucial for obtaining a high yield of mitotic metaphase chromosomes, which are necessary for various cytogenetic analyses and chromosome isolation procedures. tandfonline.comagriculturejournals.czfao.org By blocking cell division at metaphase, APM allows for the accumulation of a large number of cells with condensed chromosomes, making them readily available for isolation and subsequent studies such as chromosome banding, in situ DNA-DNA hybridization, microdissection, and microcloning. fao.orgnih.gov
Protocols for chromosome isolation often involve treating root tips of young seedlings with agents like hydroxyurea to synchronize cells in the S phase, followed by APM treatment to arrest them at metaphase. agriculturejournals.czfrontiersin.org This approach has been successfully applied in various plant species, including wheat, rye, barley, maize, and Capsicum annuum. fao.orgnih.govfrontiersin.org The use of APM in these protocols helps to obtain well-spread chromosomes with minimal distortion, suitable for detailed cytogenetic analysis. fao.orgnih.gov
This compound as a Tool for Microtubule and Cytoskeleton Research
This compound-methyl is a key tool for investigating the organization, dynamics, and functions of microtubules and the broader cytoskeleton in plant cells due to its ability to induce reversible microtubule depolymerization. researchgate.netannualreviews.org
Studies on Cortical Microtubule Organization and Dynamics
Cortical microtubules, located just beneath the plasma membrane, play a critical role in defining cell shape and guiding the deposition of cellulose (B213188) microfibrils in the cell wall. nih.gov Studies using APM have provided insights into the dynamic nature of these structures. APM treatment can rapidly depolymerize cortical microtubule arrays in plant cell cultures. researchgate.net The sensitivity of these arrays to APM can vary depending on the species and the mitotic rate of the cells, suggesting that the stability of cortical microtubules is related to the cell cycle phase. researchgate.netresearchgate.net Recovery of cortical microtubule arrays after removal of APM can occur relatively quickly, highlighting their dynamic assembly properties. researchgate.net Research using APM has also helped to distinguish between stabilized cortical microtubules in elongating cells and less stable ones in rapidly dividing cells. researchgate.netresearchgate.net Furthermore, studies involving mechanical forces applied to plant cells, in conjunction with APM treatment, have indicated that cortical microtubules reorient in response to these forces and that intact microtubules are necessary for the cell's preferential elongation response. nih.govresearchgate.netnih.gov
Investigation of Microtubule Role in Cell Morphogenesis and Expansion
Microtubules are intimately involved in shaping plant cells and regulating their expansion. APM, by disrupting microtubule integrity, allows researchers to study the consequences of microtubule depolymerization on cell morphology. Treatment with APM has been shown to reduce cell expansion and inhibit cell division in some plant systems. oup.com In the alga Penium margaritaceum, APM treatment led to significant swelling in the central region of the cell, decreased cell expansion, and inhibited cell division, underscoring the role of microtubules in maintaining cell shape and facilitating expansion. oup.com Disruption of microtubules by APM can also affect the deposition of cellulose microfibrils in the cell wall, which in turn influences cell shape and expansion. researchgate.net
Exploration of Microtubule-Mediated Organelle Positioning (e.g., Nucleus, Chloroplast)
Microtubules are known to be involved in the movement and positioning of organelles within plant cells. Studies using APM have contributed to understanding this role. In the alga Micrasterias denticulata, APM at low concentrations inhibits the postmitotic migration of the nucleus and chloroplasts, demonstrating a strong and specific anti-microtubule activity that affects organelle positioning. researchgate.net This indicates that the proper localization of these organelles after cell division is dependent on an intact microtubule system.
Investigations into Plant Development and Growth Regulation
This compound has also been utilized to explore the broader impact of microtubule disruption on plant development and growth processes.
Impact on Root Growth and Architecture
Root growth and architecture are significantly influenced by cell division and elongation, processes that rely on functional microtubules. APM, by disrupting microtubules, can impact these aspects of root development. Studies have shown that APM can reversibly decrease root length in plants like Hordeum vulgare. caymanchem.com In wheat, the anatomy of roots germinated in APM demonstrates that the microtubular system is disrupted, affecting normal root development. researchgate.net While some studies highlight the use of APM in synchronizing cell division in root tips for chromosomal analysis tandfonline.comfao.orgresearchgate.net, others investigate the consequences of microtubule disruption on root growth patterns. For example, disorganization of cortical microtubules in the root of Arabidopsis can stimulate tangential expansion while reducing the uniformity of cellulose microfibril alignment, suggesting differential effects on root elongation and lateral expansion. nih.gov The POLARIS peptide, which affects auxin transport and root growth, has also been linked to microtubule dynamics, and research in this area may involve tools like APM to understand the interplay between hormonal signaling, microtubules, and root architecture. oup.com
Interaction with Phytohormone Signaling Pathways (e.g., Ethylene (B1197577), Auxin)
While this compound and APM are primarily characterized by their direct interaction with microtubules, their effects intersect with processes regulated by plant phytohormones such as ethylene and auxin. Microtubules are integral components of the plant cytoskeleton and play roles in various cellular activities that are influenced by hormonal signaling, including cell division, expansion, and differentiation frontiersin.org.
Research indicates a link between APM sensitivity and the status of ethylene and auxin signaling pathways. Studies on Arabidopsis thaliana mutants with defects in ethylene signaling and auxin transport have shown altered sensitivity to APM oup.com. Specifically, mutations affecting the POLARIS (PLS) peptide, which is involved in regulating auxin transport and root growth via effects on ethylene signaling, result in altered microtubule sensitivity to inhibitors like APM oup.comresearchgate.net. The PLS gene's expression is influenced by both auxin and ethylene, and it appears to act as a negative regulator of ethylene responses, modulating cell division and expansion through downstream effects on microtubule dynamics and auxin signaling researchgate.net. This suggests that the integrity and regulation of the microtubule cytoskeleton, a direct target of APM, are closely intertwined with the complex interplay between auxin and ethylene signaling pathways that govern plant development frontiersin.orgoup.comresearchgate.netnih.govmdpi.comnsf.govfrontiersin.org.
The disruption of microtubule organization by APM can therefore indirectly impinge upon processes downstream of auxin and ethylene signaling that rely on a functional cytoskeleton. For instance, polar auxin transport, crucial for various developmental processes, requires a functional actin cytoskeleton for vesicle trafficking, and interactions between actin and defective microtubule components could contribute to altered auxin distribution frontiersin.orgoup.com. Ethylene is also known to influence microtubule orientation and dynamics, further highlighting the potential for interaction between APM's effects and ethylene signaling oup.com.
Influence on Cellular Differentiation Processes
This compound-methyl exerts a notable influence on cellular differentiation processes in plants, primarily as a consequence of its impact on microtubule dynamics and cell division. By inhibiting tubulin polymerization, APM blocks cell division, typically arresting cells at the metaphase stage tandfonline.comresearchgate.netresearchgate.net. This disruption of the cell cycle can profoundly affect developmental pathways that involve coordinated cell division and differentiation.
One significant effect of APM is the induction of polyploidization, where cells acquire multiple sets of chromosomes cas.czchiba-u.jpresearchgate.net. This occurs because APM prevents the formation or function of the mitotic spindle, leading to the failure of chromosome segregation during mitosis tandfonline.comchiba-u.jp. The arrested metaphase can result in the formation of micronuclei and other chromosomal abnormalities tandfonline.comherts.ac.ukcas.czwur.nl. The induction of polyploidy represents a direct alteration in cell state, a form of differentiation at the chromosomal level, and APM has been widely used as a tool to induce polyploidy in plant breeding and research tandfonline.comchiba-u.jpresearchgate.net.
Studies on somatic embryogenesis, a process involving the differentiation of somatic cells into embryos, have shown that a short-term disruption of the microtubular cytoskeleton by APM can interrupt this developmental pathway cas.cz. Complete embryogenic arrest was observed when APM was applied during the early stages of embryogenesis from single cells cas.cz. While the interruption could be temporary with recovery in long-term cultures, APM-induced loss of somatic embryogenesis in some cases led to ploidy instability and DNA aneuploidy cas.cz.
Furthermore, ultrastructural studies have revealed that APM treatment can induce alterations in root cell structure, including increased vacuolization and accumulation of electron-dense deposits at cell walls, similar to effects observed with compounds interfering with hormonal balance unimi.it. While not solely attributable to differentiation, these structural changes reflect altered cellular processes that can be associated with changes in cell fate or state. The disruption of microtubule arrays by APM also affects the deposition of cellulose microfibrils in the cell wall, impacting cell shape and potentially influencing differentiation processes that depend on proper cell wall formation researchgate.net.
The influence of APM on cellular differentiation is thus strongly linked to its primary action on microtubules, disrupting the fundamental processes of cell division and cytoskeletal organization that are essential for the precise execution of differentiation programs in plant development.
Research in Non Plant Eukaryotic Systems
Studies in Algal Biology
Amiprophos, particularly its methyl ester form (this compound-methyl or APM), has been utilized in studies involving unicellular algae to understand its effects on cell division, morphology, and the interplay between cellular components.
Antimitotic Activity in Unicellular Algae (e.g., Micrasterias denticulata, Oocystis solitaria, Penium margaritaceum, Chlamydomonas reinhardtii)
This compound-methyl has demonstrated antimitotic activity in several species of unicellular green algae. In Penium margaritaceum, treatment with APM inhibited cell division. researchgate.netnih.gov Similarly, studies on Chlamydomonas reinhardtii have shown that this compound-methyl is among the antimitotic herbicides that affect this alga, with resistance mutations in beta-tubulin conferring altered sensitivities to the compound. nih.govbiologists.com Research involving Micrasterias denticulata has also utilized this compound-methyl as a microtubule inhibitor to study cellular processes. nih.govbiologists.comfrontiersin.org While Oocystis solitaria is mentioned in the context of cellulose (B213188) microfibril orientation and the role of microtubules, direct studies on the antimitotic activity of this compound specifically in this alga were not explicitly detailed in the search results. tandfonline.com However, this compound-methyl is broadly recognized as a potent inhibitor of plant microtubule polymerization and has been used in studies across various plant and algal systems. kochi-u.ac.jpresearchgate.net
Effects on Algal Cell Division and Chloroplast Morphology
Treatment with this compound-methyl has been shown to impact both cell division and chloroplast morphology in algae. In Penium margaritaceum, APM treatment reduced cell expansion, inhibited cell division, and caused the central region of the cell to swell. researchgate.netnih.gov This swelling also led to alterations in the external homogalacturonan (HG) pectin (B1162225) lattice, which became irregularly distributed and detached from the cell wall. nih.gov Within the swollen central region, unusual branching vacuoles between chloroplasts and altered mitochondrial morphology were observed. researchgate.net In Chlamydomonas reinhardtii, while not specifically detailing this compound-methyl's effect on chloroplast morphology, studies on microtubule inhibitors and cell division in this alga highlight the coordinated nature of cell and chloroplast division, suggesting potential indirect effects of microtubule disruption on chloroplast morphology. nih.gov
Role in Studying Algal Cell Wall-Cytoskeleton Interactions
This compound-methyl has been a valuable tool in investigating the interactions between the algal cell wall and the cytoskeleton. In Penium margaritaceum, the unique phenotype observed after co-treatment with pectate lyase (which degrades the HG lattice) and APM indicated an interaction between the structure of the algal cell wall and the microtubule cytoskeleton. researchgate.netnih.gov The precise mechanisms linking the external cell wall, internal microtubules, and cellular processes like growth and cell division are still being explored, but studies using APM suggest a significant interplay. nih.gov Disrupted microtubules, as caused by APM, could potentially prevent normal cellulose synthesis, leading to cell wall weakening and swelling. nih.gov Research in Micrasterias denticulata using this compound-methyl has also contributed to understanding the role of the cytoskeleton in processes like nuclear migration, suggesting cooperation between actin filaments and microtubules. biologists.com
Research in Fungal and Protist Cell Biology
Beyond algae, this compound-methyl has been investigated for its effects on fungal and protist organisms, particularly concerning cell cycle regulation and potential antimalarial activity.
Cell Cycle Specificity in Yeast (Schizosaccharomyces pombe)
Studies on the fission yeast Schizosaccharomyces pombe have revealed that this compound-methyl exhibits cell cycle specificity. This compound-methyl at a concentration of 200 μg ml−1 completely arrested cell division in S. pombe. nih.govmicrobiologyresearch.org This inhibition was associated with morphological changes, with treated cells appearing small and rounded. nih.govmicrobiologyresearch.org Pulse-induction experiments and studies with synchronous cultures indicated that this compound-methyl affects a very early stage of the cell cycle in S. pombe. nih.govmicrobiologyresearch.org The results suggest that this compound-methyl may exert its effect in S. pombe by inhibiting the synthesis of tubulin subunits. nih.govmicrobiologyresearch.org This makes this compound-methyl potentially useful in studies of microtubule biogenesis during the cell cycle in yeast. nih.govmicrobiologyresearch.org
Antimalarial Activity through Tubulin Inhibition in Plasmodium falciparum
This compound-methyl has demonstrated antimalarial activity against Plasmodium falciparum, the parasite responsible for the most lethal form of human malaria. nih.govresearchgate.net This activity is linked to its mechanism as a microtubule inhibitor. nih.gov this compound-methyl, a phosphorothioamidate herbicide with a similar herbicidal mechanism to dinitroanilines, has shown inhibitory activity on erythrocytic Plasmodium falciparum through its action on schizogony. nih.gov These herbicides, including this compound-methyl, disrupt mitotic division and cause the accumulation of abnormal microtubular structures in the parasite. nih.gov The data suggest that P. falciparum tubulin contains a binding site for dinitroanilines and phosphorothioamidates that is not conserved in humans, highlighting it as a potential target for new antimalarial drugs. nih.govresearchgate.net this compound-methyl has been shown to inhibit the binding of oryzalin (B97938) to tobacco tubulin, indicating its interaction with tubulin. While some microtubule inhibitors are highly potent against malarial parasites, their toxicity to mammalian cells limits their therapeutic potential; however, this compound-methyl and related compounds show moderate activity against P. falciparum with very low mammalian cytotoxicity, making them promising candidates for further investigation. nih.gov
Differential Tubulin Binding in Parasitic vs. Mammalian Systems
Research indicates that this compound methyl (APM), a derivative of this compound, exhibits significant activity against protozoan parasites by targeting tubulin, while demonstrating considerably lower toxicity to mammalian cells. This selectivity is attributed to structural differences in tubulin between these diverse organisms. Microtubules, formed by αβ-tubulin heterodimers, are essential for numerous cellular processes, including cell division, motility, and structural integrity in both parasites and mammals. However, despite tubulin being a highly conserved protein across eukaryotes, variations exist, particularly in drug-binding sites, which can be exploited for selective targeting. nih.govmdpi.comnih.govembopress.org
Studies have shown that this compound methyl inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, and disrupts microtubule polymerization in P. falciparum trophozoites. caymanchem.com Similarly, this compound methyl and other dinitroaniline herbicides, which share a similar mechanism, exhibit activity against various protozoal parasites, including Trypanosoma spp., Leishmania spp., Entamoeba spp., Cryptosporidium parvum, and Toxoplasma gondii. molbiolcell.orgasm.org
Crucially, the antitubulin effects of this compound methyl appear to be specific to plants and certain protozoa, with minimal to no effect observed on bovine brain tubulin polymerization even at relatively high concentrations. caymanchem.com This suggests that the binding site for this compound methyl on parasite tubulin is distinct from that on mammalian tubulin. While the precise binding site for dinitroanilines and phosphorothioamidates like this compound methyl on parasite tubulin is still under investigation and subject to some debate, research suggests it is likely located on α-tubulin. researchgate.netresearchgate.net This proposed herbicide binding site is thought to exist on some parasite and plant tubulins but not on mammalian ones. researchgate.netresearchgate.net
Further research involving modified this compound methyl inhibitors has explored their binding affinity to Plasmodium falciparum α-tubulin through docking and binding analysis, indicating that modifications can lead to improved binding to the target parasite protein. nih.gov
The differential susceptibility of tubulin to this compound methyl and related compounds in various organisms highlights the potential for developing selective antiparasitic drugs with reduced host toxicity. The observed differences in tubulin structure, particularly within drug-binding domains, between mammalian and parasitic cells, such as Trypanosoma brucei and Plasmodium, support the feasibility of designing compounds that selectively inhibit parasite tubulin function. nih.govembopress.orgnih.gov
Detailed Research Findings and Data
Research has provided data illustrating the differential activity of this compound methyl on parasite growth and tubulin polymerization compared to its effect on mammalian tubulin.
| Organism | Effect on Growth/Polymerization | Concentration/Observation | Source |
| Plasmodium falciparum | Inhibits growth | IC₅₀ = 3.5 µM | caymanchem.com |
| Plasmodium falciparum | Completely inhibits microtubule polymerization | 20 µM in trophozoites | caymanchem.com |
| Bovine Brain Tubulin | No effect on polymerization | Up to 100 µM | caymanchem.com |
| Toxoplasma gondii | Replication inhibited by dinitroanilines (related) | 0.5 to 2.5 µM oryzalin (a related compound) in wild-type | asm.orgnih.gov |
Note: While the table above specifically includes data points found for this compound methyl and a closely related compound (oryzalin) for comparative context, the broader research indicates a general trend of selective activity of this class of compounds against parasite tubulin.
Studies involving competitive inhibition assays have also demonstrated that this compound methyl can competitively inhibit the binding of other tubulin-targeting compounds, like oryzalin, to plant tubulin, suggesting interaction with a similar binding site. molbiolcell.orgomicsonline.org
The exploration of mutations in parasite tubulin that confer resistance to dinitroanilines further supports the concept of a specific binding site in parasite tubulin. Mutations in α-tubulin in Toxoplasma gondii, for instance, have been shown to confer high levels of resistance to oryzalin. molbiolcell.orgasm.orgnih.govfrontiersin.org These findings provide insights into the residues involved in the interaction between these compounds and parasite tubulin, aiding in the rational design of more selective inhibitors. molbiolcell.orgasm.orgnih.gov
The significant amino acid sequence heterogeneity between mammalian and parasite tubulins, although tubulin is generally ubiquitous, underpins the potential for developing selective antitubulin agents. This inherent difference allows for the possibility of designing compounds like this compound methyl that can effectively target and disrupt essential microtubule functions in parasites without significantly affecting the host. nih.govembopress.orgnih.gov
Advanced Research Directions and Methodologies
Synthesis and Evaluation of Amiprophos Derivatives and Analogs
The synthesis and evaluation of this compound derivatives and analogs are crucial for understanding how structural changes influence its biological activity and for developing new compounds with improved properties.
Structure-Activity Relationship Studies for Enhanced Biological Effects
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of this compound and its analogs with their biological effects, particularly their antimitotic activity. These studies help identify key structural features responsible for binding to tubulin and disrupting microtubule dynamics. For instance, studies on phosphoramidate (B1195095) and phosphorothioamidate analogs of this compound methyl have investigated their antimalarial activity, suggesting that the presence of a cyclohexylamine (B46788) group might be an important feature for enhanced activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models have also been developed to indicate important structural features related to herbicidal activity. researchgate.net
Development of Novel Antimitotic Compounds Based on this compound Scaffold
The this compound scaffold serves as a basis for developing novel antimitotic compounds. By synthesizing derivatives with modifications to the original structure, researchers seek to create compounds with potentially higher efficacy, altered specificity, or reduced toxicity in non-target organisms. This compound-methyl (APM) itself is a phosphoric amide herbicide with antimitotic activity that has been explored for in vitro chromosome doubling. frontiersin.org Its ability to inhibit microtubule formation makes it a subject of interest for developing new agents that interfere with cell division. frontiersin.orgajol.info
Molecular and Biochemical Approaches to this compound Research
Molecular and biochemical approaches provide detailed insights into how this compound interacts with cellular components, particularly tubulin, and the downstream effects of this interaction.
In vitro Tubulin Polymerization Assays
In vitro tubulin polymerization assays are fundamental tools for directly measuring the effect of this compound on microtubule assembly and disassembly. These assays typically involve purifying tubulin protein and observing its ability to polymerize into microtubules in the presence or absence of this compound. This compound-methyl has been shown to inhibit the in vitro polymerization of isolated plant tubulin in a concentration-dependent manner. nih.gov It competitively inhibits the binding of other compounds, such as oryzalin (B97938), to tubulin, indicating interaction with a similar binding site. nih.govchemsrc.com This competitive inhibition suggests the formation of a tubulin-APM complex that may interact with the ends of microtubules. nih.gov
An example of data from such studies shows the inhibition constant (Ki) of this compound-methyl for the binding of [14C]oryzalin to tubulin. nih.govchemsrc.com
| Compound | Target | Assay Type | Ki (µM) |
| This compound-methyl | Tubulin | Competitive Binding ([14C]oryzalin) | 5 |
Data Source: nih.gov, chemsrc.com
Proteomic Profiling of this compound-Treated Cells
Proteomic profiling involves analyzing the entire set of proteins in a cell or tissue after treatment with this compound. This approach helps identify proteins whose abundance or modification status changes in response to the compound, providing insights into the cellular pathways affected. Studies using proteomic analysis in maize treated with this compound methyl have revealed changes in the abundance of numerous proteins, including some involved in stress response and metabolism, although not always directly associated with tubulin. researchgate.net Proteomic analysis can help to understand the broader cellular impact of microtubule disruption by this compound.
Quantitative Analysis of Tubulin Binding Kinetics
Quantitative analysis of tubulin binding kinetics provides detailed information about the affinity, association, and dissociation rates of this compound binding to tubulin. This helps to characterize the strength and nature of the interaction. This compound-methyl inhibits the binding of [14C]oryzalin to tubulin competitively with a Ki of 5 µM, indicating a moderate affinity interaction. nih.govchemsrc.com While this provides some insight into binding, more detailed kinetic studies can further elucidate the dynamics of the this compound-tubulin interaction.
Cytological and Imaging Techniques in this compound Studies
The study of this compound's effects on cellular structures, particularly microtubules, heavily relies on advanced cytological and imaging techniques. These methods provide visual evidence of microtubule disruption and allow for the analysis of cellular processes impacted by the compound.
Advanced Microscopy for Microtubule Visualization (e.g., Fluorescence, Electron Microscopy)
Fluorescence microscopy and electron microscopy are crucial for visualizing the impact of this compound on microtubule organization within cells. Immunofluorescence, often combined with confocal microscopy, allows researchers to stain tubulin (the main component of microtubules) with fluorescent antibodies and observe the microtubule cytoskeleton in detail. nih.govresearchgate.netnih.govresearchgate.net Studies using immunofluorescence have shown that this compound methyl can cause the depolymerization of both cortical and mitotic microtubule arrays in sensitive plant cells. researchgate.net For instance, treatment with this compound methyl has been observed to lead to diffuse fluorescence signals from GFP-tagged tubulin, indicating microtubule disassembly, although antibody staining might still reveal some remaining microtubule structures. nih.govresearchgate.net This suggests that the effectiveness of visualization can depend on the specific marker used. Electron microscopy provides even higher resolution, allowing for the detailed examination of microtubule ultrastructure and arrangement after this compound treatment. nih.govresearchgate.netcapes.gov.brbiologists.com Both techniques have been used to demonstrate that in some resistant species or mutants, microtubules remain unaffected by this compound treatment. researchgate.netcapes.gov.br For example, immunofluorescence and electron microscopy studies on carrot roots, which are resistant to certain microtubule-disrupting herbicides including this compound methyl, showed that all organized microtubule configurations remained intact after treatment. researchgate.netcapes.gov.br
Flow Cytometry for Ploidy Assessment and Cell Cycle Analysis
Flow cytometry is a powerful technique used in this compound research to assess changes in cellular DNA content, which can indicate alterations in ploidy level and progression through the cell cycle. nih.govresearchgate.netajol.infocas.cz this compound, by disrupting microtubule formation essential for chromosome segregation during mitosis, can lead to the formation of polyploid cells (cells with more than the normal diploid number of chromosomes). ajol.infocas.czjournalcra.com Flow cytometry allows for the rapid and quantitative analysis of large populations of cells, providing histograms that show the distribution of cells at different stages of the cell cycle (G1, S, G2/M) and with different DNA contents. nih.govajol.info This is particularly useful for identifying and quantifying the induction of polyploidy or aneuploidy following this compound treatment. researchgate.netajol.infocas.cz For example, flow cytometry has been used to analyze the ploidy levels in banana plants treated with this compound methyl, showing the presence of diploid, mixoploid (containing cells with different ploidy levels), and tetraploid populations. ajol.info Studies on alfalfa and carrot cell cultures have also utilized flow cytometry to examine changes in DNA ploidy level induced by this compound methyl and to study ploidy level instability. cas.cz The technique involves isolating cell nuclei, staining the DNA with a fluorescent dye, and then analyzing the fluorescence intensity of individual nuclei as they pass through a laser beam. researchgate.net
Table 1: Flow Cytometry Analysis of Ploidy in Banana Plants Treated with this compound Methyl ajol.info
| Genotype | APM Concentration (µM) | Exposure Time (h) | Ploidy Levels Observed | Percentage of Tetraploid Plants (%) |
| 1304-04 | 40 | 24 | Diploid, Tetraploid | 66.67 |
| 1304-04 | 80 | 48 | Diploid, Tetraploid | 18.18 |
| 8694-15 | 40 | 48 | Diploid, Tetraploid | 27.27 |
| 8694-15 | 80 | 48 | Diploid, Tetraploid | 21.43 |
Note: Data extracted from a study on polyploidy induction in banana plants using flow cytometry. ajol.info
This compound methyl has also been used in conjunction with flow cytometry to synchronize cell cycles, particularly in plant cell cultures, by blocking cells at metaphase. tandfonline.comnih.gov This synchronization is valuable for various cytological and genomic studies, including chromosome isolation and sorting by flow cytometry. nih.govwur.nl
Genetic Approaches in this compound Research
Genetic studies are essential for understanding the mechanisms of this compound action and the basis of resistance or sensitivity to the compound. These approaches often involve analyzing variations in genes, particularly those encoding tubulin, and examining global changes in gene expression in response to this compound treatment.
Mutational Analysis of Tubulin Genes Conferring Resistance or Sensitivity
Table 2: Examples of Tubulin Mutations Affecting Sensitivity to this compound Methyl (APM)
| Organism | Tubulin Gene | Mutation | Effect on APM Sensitivity | Related Phenotypes/Notes | Source(s) |
| Chlamydomonas reinhardtii | tua1 (α1-tubulin) | Y24H | Resistance | Cross-resistance to oryzalin, hypersensitivity to taxol | biologists.combiorxiv.orgplos.org |
| Chlamydomonas reinhardtii | tub2 (β-tubulin) | K350E, K350M | Resistance | Cross-resistance to other antimitotic herbicides, increased microtubule stability | biorxiv.orgplos.orgrupress.org |
| Nicotiana plumbaginifolia | β-tubulin | Alteration (specific mutation not detailed in source) | Resistance | Increased stability of cortical microtubules, cross-resistance to trifluralin (B1683247) | researchgate.net |
Note: This table summarizes findings from mutational analysis studies.
Studies on Gene Expression Profiles in Response to this compound Treatment
Examining global changes in gene expression in response to this compound treatment can provide insights into the cellular pathways affected by the compound and the plant's response mechanisms. Techniques like RNA sequencing (RNA-Seq) can be used to identify genes that are up- or down-regulated following exposure to this compound. mdpi.com While specific studies focusing solely on this compound-induced gene expression profiles were not extensively detailed in the search results, research on herbicide responses in general indicates that transcriptomic approaches can characterize changes in the expression levels of genes involved in various biochemical pathways. mdpi.com Such studies can help identify genes related to detoxification, stress response, or alterations in cell cycle regulation that occur in response to this compound. mdpi.comnih.gov For example, studies on other herbicides have shown that antioxidant-related gene expression can be responsive to herbicide-induced stress. mdpi.com Analyzing gene expression profiles can also potentially be used to predict treatment response. nih.gov Further research specifically investigating the gene expression profiles in different plant species or genotypes treated with this compound would provide a more comprehensive understanding of the molecular responses to this herbicide.
Q & A
Q. What methodologies apply when extrapolating APM data to related organophosphates?
- Methodological Answer : Use computational modeling (e.g., molecular docking) to compare APM’s binding affinity with other microtubule inhibitors. Validate predictions via in vitro assays on shared targets (e.g., tubulin isoforms). Cite class-specific toxicological profiles (e.g., neurotoxicity in organophosphates) while emphasizing APM’s unique properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
